2-methylidene-4-(oxan-2-yloxy)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylidene-4-(oxan-2-yloxy)butanal is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a methylene group and an oxane (tetrahydropyran) ring attached to a butanal backbone . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylidene-4-(oxan-2-yloxy)butanal typically involves the reaction of 2-butenal with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Solvent: Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-methylidene-4-(oxan-2-yloxy)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
2-methylidene-4-(oxan-2-yloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylidene-4-(oxan-2-yloxy)butanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-methylidene-4-(tetrahydro-2H-pyran-2-yloxy)butanal: Similar structure with a tetrahydropyran ring.
2-methylidene-4-(oxan-2-yloxy)pentanal: Similar structure with an additional carbon in the backbone.
Uniqueness
2-methylidene-4-(oxan-2-yloxy)butanal is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its methylene group and oxane ring make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2307808-11-1 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.